Inhibitory Potency Against Crotonyl-CoA Reductase: Quantitative Ki Comparison with Myristoyl-CoA
12-Methyltridecanoyl-CoA (isomyristoyl-CoA) acts as an inhibitor of crotonyl-CoA reductase (EC 1.3.1.86) from Streptomyces collinus with a Ki value of 0.5 mM, measured in 50 mM Tris/HCl pH 6.5 with 10% (v/v) glycerol at 30°C [1]. In contrast, the straight-chain analog myristoyl-CoA exhibits a Ki of 0.017 mM under identical assay conditions, representing an approximately 29-fold difference in inhibitory potency [2]. The compound also produces 78% residual enzyme activity at a concentration of 0.1 mM, providing an additional quantitative benchmark for assay design [3].
| Evidence Dimension | Inhibitory constant (Ki) for crotonyl-CoA reductase (EC 1.3.1.86) |
|---|---|
| Target Compound Data | Ki = 0.5 mM |
| Comparator Or Baseline | myristoyl-CoA (straight-chain C14:0-CoA): Ki = 0.017 mM |
| Quantified Difference | 29.4-fold higher Ki (weaker inhibition) for the branched-chain target compound |
| Conditions | 50 mM Tris/HCl pH 6.5, 10% (v/v) glycerol, 30°C; enzyme from Streptomyces collinus |
Why This Matters
Researchers studying crotonyl-CoA reductase or related fatty acid biosynthetic pathways must account for this substantial potency differential when selecting acyl-CoA substrates or inhibitors, as substitution with myristoyl-CoA would produce quantitatively divergent inhibition profiles.
- [1] BRENDA Enzyme Database. Ki Value for isomyristoyl-CoA on EC 1.3.1.86 (crotonyl-CoA reductase). View Source
- [2] BRENDA Enzyme Database. Ki Value for myristoyl-CoA on EC 1.3.1.86 (crotonyl-CoA reductase). View Source
- [3] BRENDA Enzyme Database. Ligand page for isomyristoyl-CoA (83382): 78% residual activity at 0.1 mM. View Source
